molecular formula C24H24NO5P B14590227 Ethyl 2-[(diphenoxyphosphoryl)amino]-3-phenylbut-2-enoate CAS No. 61416-78-2

Ethyl 2-[(diphenoxyphosphoryl)amino]-3-phenylbut-2-enoate

Cat. No.: B14590227
CAS No.: 61416-78-2
M. Wt: 437.4 g/mol
InChI Key: HDPBXNQERUGJJT-UHFFFAOYSA-N
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Description

Ethyl 2-[(diphenoxyphosphoryl)amino]-3-phenylbut-2-enoate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(diphenoxyphosphoryl)amino]-3-phenylbut-2-enoate typically involves the reaction of an appropriate aldehyde with diphenylphosphite and an amine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, and the temperature is maintained to ensure the desired product formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(diphenoxyphosphoryl)amino]-3-phenylbut-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl 2-[(diphenoxyphosphoryl)amino]-3-phenylbut-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism by which Ethyl 2-[(diphenoxyphosphoryl)amino]-3-phenylbut-2-enoate exerts its effects involves interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(diphenylphosphoryl)acetate
  • Ethyl [2-(diphenylphosphoryl)phenoxy]acetate
  • Diphenyl phosphate derivatives

Uniqueness

Ethyl 2-[(diphenoxyphosphoryl)amino]-3-phenylbut-2-enoate is unique due to its specific structural features, such as the presence of both diphenoxyphosphoryl and phenyl groups.

Properties

CAS No.

61416-78-2

Molecular Formula

C24H24NO5P

Molecular Weight

437.4 g/mol

IUPAC Name

ethyl 2-(diphenoxyphosphorylamino)-3-phenylbut-2-enoate

InChI

InChI=1S/C24H24NO5P/c1-3-28-24(26)23(19(2)20-13-7-4-8-14-20)25-31(27,29-21-15-9-5-10-16-21)30-22-17-11-6-12-18-22/h4-18H,3H2,1-2H3,(H,25,27)

InChI Key

HDPBXNQERUGJJT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)C1=CC=CC=C1)NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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